Aminoethanoyl-p-aminobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoethanoyl-p-aminobenzoic acid is an organic compound that features both amino and carboxyl functional groups attached to an aromatic benzene ring. This compound is structurally related to para-aminobenzoic acid, which is known for its applications in various fields including biochemistry, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aminoethanoyl-p-aminobenzoic acid can be synthesized through several methods. One common approach involves the chlorination of methyl-4-formylbenzoate to produce methyl-4-chloroformylbenzoate, followed by amidation to yield methyl-4-carbamoylbenzoate. The final step involves a Hofmann reaction in an aqueous solution to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of methyl-4-formylbenzoate, a by-product of dimethylterephthalate synthesis. The process includes chlorination, amidation, and Hofmann reaction steps, ensuring the removal of impurities to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Aminoethanoyl-p-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as nitro, amino, and hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
Aminoethanoyl-p-aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of aminoethanoyl-p-aminobenzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the folate synthesis pathway by competing with para-aminobenzoic acid for the enzyme dihydropteroate synthase (DHPS). This inhibition leads to a decrease in folate production, affecting DNA synthesis and cell division .
Vergleich Mit ähnlichen Verbindungen
Aminoethanoyl-p-aminobenzoic acid can be compared with other similar compounds such as:
Para-aminobenzoic acid (PABA): Both compounds share similar structural features but differ in their specific functional groups and applications.
Aminosalicylic acid: This compound also targets the folate synthesis pathway but has different therapeutic applications, particularly in the treatment of tuberculosis.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and interactions make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
7496-53-9 |
---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-[(2-amino-2-oxoethyl)amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-8(12)5-11-7-4-2-1-3-6(7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14) |
InChI-Schlüssel |
KUOJUHNHROAKAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.